3-(Benzyloxy)benzene-1,2-diol
Overview
Description
3-(Benzyloxy)benzene-1,2-diol is a chemical compound with the molecular formula C13H12O3 . It has an average mass of 216.233 Da and a monoisotopic mass of 216.078644 Da . The systematic name for this compound is 3-(Benzyloxy)-1,2-benzenediol .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)benzene-1,2-diol can be achieved from 1,3-Benzodioxol-4-ol, 2-ethoxy . The synthesis of benzene derivatives often involves reactions such as acylation and bromination .Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)benzene-1,2-diol includes a benzene ring with two hydroxyl groups and a benzyloxy group . The SMILES representation of the molecule is c1ccc(cc1)COc2cccc(c2O)O .Physical And Chemical Properties Analysis
3-(Benzyloxy)benzene-1,2-diol has a density of 1.3±0.1 g/cm3, a boiling point of 392.1±27.0 °C at 760 mmHg, and a flash point of 190.9±23.7 °C . It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and 2 hydrogen bond donors . Its polar surface area is 50 Å2 .Scientific Research Applications
Palladium-Catalyzed Synthesis
Palladium(0) catalyzes the synthesis of various substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from benzene-1,2-diols, including 3-(benzyloxy)benzene-1,2-diol. This method demonstrates the formation of chiral compounds with up to 45% enantioselectivity using specific chiral phosphanes (Massacret et al., 1999).
Synthesis of Functionalized Benzene Derivatives
The synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol involves a series of reactions, demonstrating its importance as an intermediate in the pharmaceutical and organic materials industries (H. We, 2015).
Enzyme-Mediated Preparation of Optically Active Diols
Enzymatic reactions involving benzene-1,2-diols, such as 3-(benzyloxy)benzene-1,2-diol, lead to the efficient production of optically active 1,2-diols with long aliphatic chains, demonstrating their potential for synthesizing biologically active compounds (Shimojo et al., 2000).
Antimicrobial and Antioxidant Properties
Benzene-1,3-diol analogues, related to 3-(benzyloxy)benzene-1,2-diol, show significant antimicrobial and potential antioxidant activity. This highlights the compound's potential in pharmaceutical applications (Paidesetty et al., 2015).
Metal Complex Formation
Benzene-1,2-diol derivatives form complexes with metals like aluminium, leading to mononuclear and polynuclear entities. These complexes exhibit significant phase partitioning abilities, indicating potential in material science applications (Caulfield et al., 2001).
Fluorescent Chemosensor Applications
A benzene-1,2-diol derivative acts as a highly selective fluorescent chemosensor for detecting Hg2+ ions, suggesting its use in environmental monitoring and safety applications (Patil et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-phenylmethoxybenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOFGNAYJBNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475078 | |
Record name | 3-(Benzyloxy)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)benzene-1,2-diol | |
CAS RN |
52800-47-2 | |
Record name | 3-(Benzyloxy)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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